Cas no 1806372-71-3 (Ethyl 2-fluoro-4-methoxypyridine-6-acetate)
Ethyl 2-fluoro-4-methoxypyridine-6-acetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-fluoro-4-methoxypyridine-6-acetate
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- Inchi: 1S/C10H12FNO3/c1-3-15-10(13)5-7-4-8(14-2)6-9(11)12-7/h4,6H,3,5H2,1-2H3
- InChI Key: XWXBWBJIDGQVJQ-UHFFFAOYSA-N
- SMILES: FC1=CC(=CC(CC(=O)OCC)=N1)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 213
- XLogP3: 1.4
- Topological Polar Surface Area: 48.4
Ethyl 2-fluoro-4-methoxypyridine-6-acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029005805-250mg |
Ethyl 2-fluoro-4-methoxypyridine-6-acetate |
1806372-71-3 | 95% | 250mg |
$989.80 | 2022-03-31 | |
| Alichem | A029005805-500mg |
Ethyl 2-fluoro-4-methoxypyridine-6-acetate |
1806372-71-3 | 95% | 500mg |
$1,668.15 | 2022-03-31 | |
| Alichem | A029005805-1g |
Ethyl 2-fluoro-4-methoxypyridine-6-acetate |
1806372-71-3 | 95% | 1g |
$2,808.15 | 2022-03-31 |
Ethyl 2-fluoro-4-methoxypyridine-6-acetate Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on Ethyl 2-fluoro-4-methoxypyridine-6-acetate
Ethyl 2-Fluoro-4-Methoxypyridine-6-Acetate (CAS No. 1806372-71-3): A Versatile Intermediate in Modern Pharmaceutical Synthesis
Ethyl 2-fluoro-4-methoxypyridine-6-acetate (CAS No. 1806372-71-3) is a significant intermediate in the realm of pharmaceutical synthesis, playing a pivotal role in the development of various therapeutic agents. This compound, characterized by its unique structural features, has garnered considerable attention due to its utility in constructing complex molecular frameworks essential for drug discovery and development.
The molecular structure of Ethyl 2-fluoro-4-methoxypyridine-6-acetate comprises a pyridine core substituted with a fluoro group at the 2-position, a methoxy group at the 4-position, and an acetate moiety at the 6-position. This specific arrangement imparts distinct electronic and steric properties, making it a valuable building block for medicinal chemists. The presence of the fluoro group, in particular, is well-documented for its ability to modulate metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.
In recent years, there has been a surge in research focusing on fluorinated pyridines as key pharmacophores in the design of novel therapeutic agents. The fluorine atom's ability to influence molecular interactions has been leveraged to enhance the efficacy and selectivity of drugs targeting various diseases. For instance, studies have highlighted the role of fluoro-pyridines in developing antiviral and anticancer medications, where their incorporation leads to improved drug-like properties such as increased bioavailability and reduced toxicity.
The acetate functional group in Ethyl 2-fluoro-4-methoxypyridine-6-acetate further contributes to its versatility as a synthetic intermediate. Acetates are commonly used in organic synthesis due to their reactivity and ease of functionalization. This feature allows for seamless integration into larger molecular architectures through various chemical transformations, including ester hydrolysis, amidation, and coupling reactions. Such modifications are crucial for fine-tuning the pharmacological properties of drug candidates.
One of the most compelling aspects of Ethyl 2-fluoro-4-methoxypyridine-6-acetate is its broad applicability across multiple therapeutic areas. Researchers have utilized this compound in synthesizing molecules with potential applications in central nervous system disorders, inflammatory diseases, and metabolic conditions. The pyridine scaffold is particularly amenable to modifications that can fine-tune receptor binding interactions, making it an attractive scaffold for designing highly specific ligands.
The methoxy group at the 4-position of the pyridine ring adds another layer of functionality to Ethyl 2-fluoro-4-methoxypyridine-6-acetate. Methoxy groups are known to influence molecular polarity and solubility, which are critical factors in determining a drug's bioavailability and distribution within the body. By strategically incorporating methoxy groups into drug candidates, chemists can optimize these properties to enhance therapeutic efficacy.
Recent advancements in synthetic methodologies have further expanded the utility of Ethyl 2-fluoro-4-methoxypyridine-6-acetate. Techniques such as transition-metal-catalyzed cross-coupling reactions have enabled the efficient construction of complex fluorinated pyridines with high precision. These methods have opened new avenues for drug discovery by allowing chemists to access novel molecular structures that were previously difficult or impossible to synthesize.
The impact of fluorinated pyridines on pharmaceutical development cannot be overstated. Their incorporation into drug candidates has led to several FDA-approved medications that demonstrate improved pharmacological profiles compared to their non-fluorinated counterparts. As research continues to uncover new applications for compounds like Ethyl 2-fluoro-4-methoxypyridine-6-acetate, their role in advancing therapeutic innovation is expected to grow even further.
In conclusion, Ethyl 2-fluoro-4-methoxypyridine-6-acetate (CAS No. 1806372-71-3) stands as a cornerstone intermediate in modern pharmaceutical synthesis. Its unique structural attributes and reactivity make it an indispensable tool for medicinal chemists striving to develop next-generation therapeutic agents. As research progresses and new synthetic techniques emerge, the significance of this compound is poised to expand, driving forward advancements in drug discovery and development across diverse therapeutic domains.
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